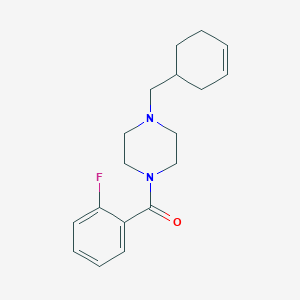![molecular formula C25H35N3O3 B247548 1-Phenyl-4-[1-(2,4,5-trimethoxybenzyl)-4-piperidinyl]piperazine](/img/structure/B247548.png)
1-Phenyl-4-[1-(2,4,5-trimethoxybenzyl)-4-piperidinyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Phenyl-4-[1-(2,4,5-trimethoxybenzyl)-4-piperidinyl]piperazine, commonly known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in the 1970s and gained popularity in the 1990s as a recreational drug. However, in recent years, TFMPP has gained attention in the scientific community for its potential therapeutic applications.
作用機序
TFMPP acts as a partial agonist at the 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood, anxiety, and cognition. It also acts as an antagonist at the 5-HT2B receptor, which is involved in the regulation of cardiovascular function. The exact mechanism of action of TFMPP is not fully understood, but it is thought to modulate the activity of the serotonergic system in the brain.
Biochemical and Physiological Effects:
TFMPP has been shown to increase the levels of serotonin, dopamine, and norepinephrine in various regions of the brain, including the prefrontal cortex and hippocampus. It also increases the levels of corticotropin-releasing hormone (CRH), which is involved in the regulation of the stress response. TFMPP has been found to have anxiolytic, antidepressant, and antipsychotic effects in animal models.
実験室実験の利点と制限
TFMPP has several advantages for use in lab experiments, including its high potency and selectivity for the 5-HT1A and 5-HT2A receptors. It also has a relatively long half-life, making it suitable for use in long-term studies. However, TFMPP has some limitations, including its potential for abuse and its effects on the cardiovascular system.
将来の方向性
Further research is needed to fully understand the potential therapeutic applications of TFMPP. Future studies could focus on its effects on specific brain regions and circuits, as well as its potential use in combination with other drugs. Additionally, studies could explore the potential use of TFMPP in the treatment of other psychiatric disorders, such as schizophrenia and bipolar disorder.
合成法
TFMPP can be synthesized through various methods, including the reaction of 1-benzyl-4-piperidone with 2,4,5-trimethoxybenzylamine in the presence of a reducing agent. Another method involves the reaction of 1-(2,4,5-trimethoxybenzyl)piperazine with phenylmagnesium bromide in the presence of a catalyst.
科学的研究の応用
TFMPP has been studied for its potential therapeutic applications in various fields, including neuroscience, pharmacology, and psychiatry. It has been found to have anxiolytic and antidepressant effects in animal models, suggesting its potential use in the treatment of anxiety and depression in humans.
特性
分子式 |
C25H35N3O3 |
|---|---|
分子量 |
425.6 g/mol |
IUPAC名 |
1-phenyl-4-[1-[(2,4,5-trimethoxyphenyl)methyl]piperidin-4-yl]piperazine |
InChI |
InChI=1S/C25H35N3O3/c1-29-23-18-25(31-3)24(30-2)17-20(23)19-26-11-9-22(10-12-26)28-15-13-27(14-16-28)21-7-5-4-6-8-21/h4-8,17-18,22H,9-16,19H2,1-3H3 |
InChIキー |
GXJTZFRBYJGXIU-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1CN2CCC(CC2)N3CCN(CC3)C4=CC=CC=C4)OC)OC |
正規SMILES |
COC1=CC(=C(C=C1CN2CCC(CC2)N3CCN(CC3)C4=CC=CC=C4)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-{[4-(3-methoxybenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B247468.png)
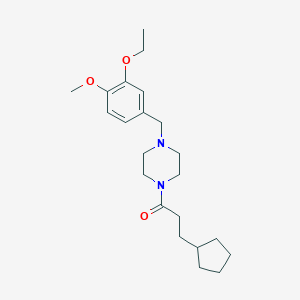

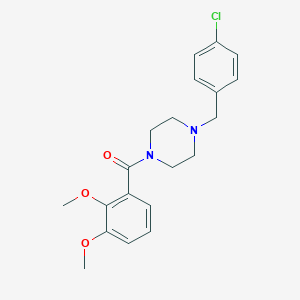
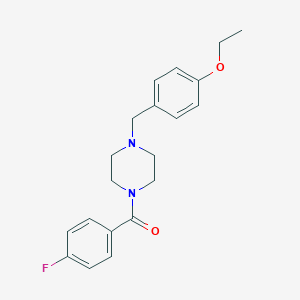

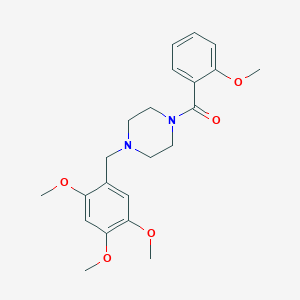
![1-[(4-Chlorophenoxy)acetyl]-4-(2,3,4-trimethoxybenzyl)piperazine](/img/structure/B247482.png)
![1-Bicyclo[2.2.1]hept-2-yl-4-(3,4-dimethoxybenzoyl)piperazine](/img/structure/B247483.png)

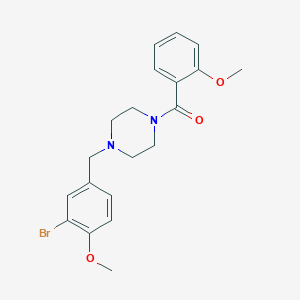
![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2-furoyl)piperazine](/img/structure/B247486.png)
